molecular formula C18H16Cl2N4OS B10972226 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B10972226
M. Wt: 407.3 g/mol
InChI Key: RDQAIUGVXTVJSP-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the triazole ring with the dichlorophenyl group, often using chlorinating agents.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with 2-methylphenyl acetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dechlorinated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its triazole ring and dichlorophenyl group are common motifs in pharmaceuticals, suggesting possible applications in drug discovery and development.

Medicine

The compound’s structure hints at potential medicinal applications, particularly as an antimicrobial or anticancer agent. Research may focus on its efficacy, mechanism of action, and potential therapeutic uses.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide likely involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity or specificity, while the sulfanyl linkage could play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-11-5-3-4-6-15(11)21-16(25)10-26-18-23-22-17(24(18)2)12-7-8-13(19)14(20)9-12/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

RDQAIUGVXTVJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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